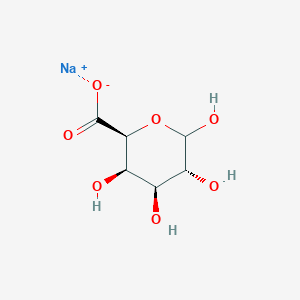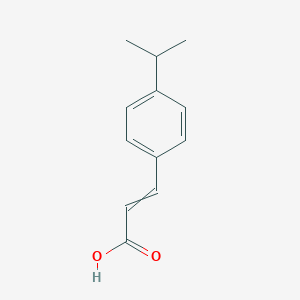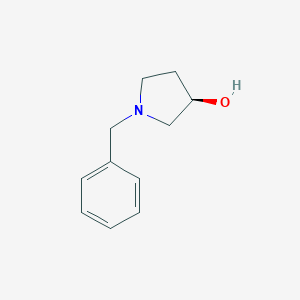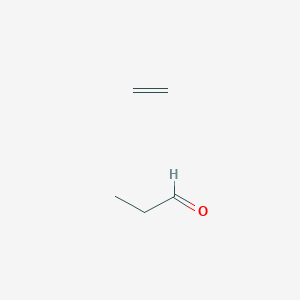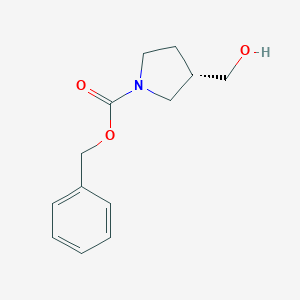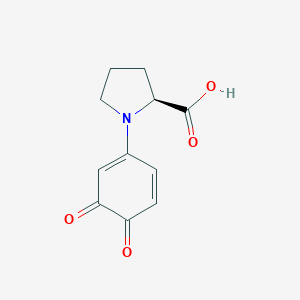
4-N-Prolyl-2-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-Prolyl-2-benzoquinone, also known as PBQ, is a synthetic compound that has been widely used in scientific research for its unique properties. PBQ is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in the field of biochemistry and physiology.
作用机制
4-N-Prolyl-2-benzoquinone acts as a redox-active molecule by undergoing reversible oxidation and reduction reactions. 4-N-Prolyl-2-benzoquinone can accept electrons from reducing agents and donate electrons to oxidizing agents, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been shown to interact with proteins and enzymes through covalent and non-covalent interactions, leading to changes in protein conformation and function.
生化和生理效应
4-N-Prolyl-2-benzoquinone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of protein folding, and the modulation of redox signaling pathways. 4-N-Prolyl-2-benzoquinone has been shown to inhibit the activity of various enzymes, including proteases and oxidoreductases, by forming covalent adducts with the active site residues. 4-N-Prolyl-2-benzoquinone has also been shown to induce protein folding by stabilizing the native conformation of proteins. 4-N-Prolyl-2-benzoquinone has been shown to modulate redox signaling pathways by activating or inhibiting various redox-sensitive proteins and enzymes.
实验室实验的优点和局限性
4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments. One advantage is that 4-N-Prolyl-2-benzoquinone is a reversible redox-active molecule that can undergo oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. Another advantage is that 4-N-Prolyl-2-benzoquinone is a synthetic compound that can be easily synthesized in high yield and purity. One limitation is that 4-N-Prolyl-2-benzoquinone can form covalent adducts with proteins and enzymes, which can lead to irreversible inhibition of enzyme activity. Another limitation is that 4-N-Prolyl-2-benzoquinone can undergo non-specific reactions with other biomolecules, leading to potential artifacts in experimental results.
未来方向
There are several future directions for research on 4-N-Prolyl-2-benzoquinone. One direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a redox-sensitive probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. Another direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a tool for the study of protein-protein interactions and protein-ligand interactions. Additionally, future research could focus on the development of 4-N-Prolyl-2-benzoquinone derivatives with improved properties, such as increased stability and selectivity for specific targets. Finally, the application of 4-N-Prolyl-2-benzoquinone in the development of new therapeutics for the treatment of various diseases could be explored.
Conclusion:
In conclusion, 4-N-Prolyl-2-benzoquinone is a synthetic compound that has been widely used in scientific research for its unique properties. 4-N-Prolyl-2-benzoquinone is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments, and there are several future directions for research on 4-N-Prolyl-2-benzoquinone.
合成方法
4-N-Prolyl-2-benzoquinone can be synthesized through a three-step process that involves the reaction of proline with 2,5-dimethoxybenzoquinone. The first step involves the protection of the amino group of proline using a suitable protecting group. The second step involves the reaction of the protected proline with 2,5-dimethoxybenzoquinone to form the corresponding adduct. The final step involves the deprotection of the amino group to obtain 4-N-Prolyl-2-benzoquinone in high yield and purity.
科学研究应用
4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has also been used as a probe to study the redox properties of proteins and enzymes, as well as to investigate the mechanism of action of various enzymes. 4-N-Prolyl-2-benzoquinone has been shown to be a useful tool in the study of oxidoreductase enzymes, which are involved in many biological processes, including energy metabolism, biosynthesis, and detoxification.
属性
CAS 编号 |
122268-35-3 |
|---|---|
产品名称 |
4-N-Prolyl-2-benzoquinone |
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC 名称 |
(2S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(6-10(9)14)12-5-1-2-8(12)11(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)/t8-/m0/s1 |
InChI 键 |
BGOKIEHCWSCUBQ-QMMMGPOBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
规范 SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
同义词 |
4-N-prolyl-2-benzoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



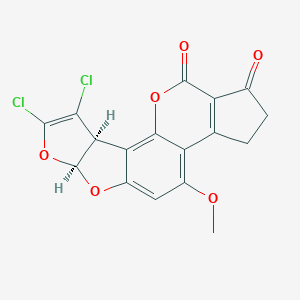
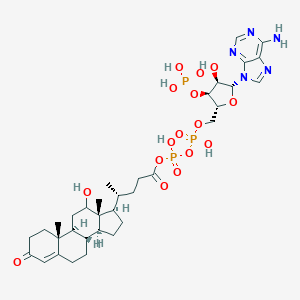
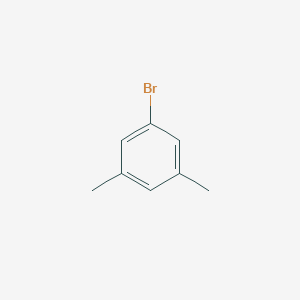
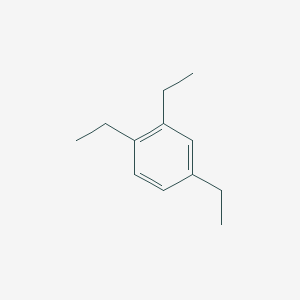
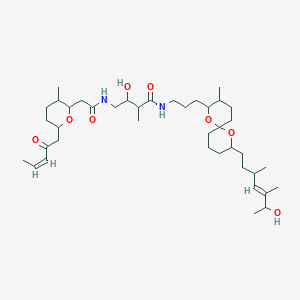
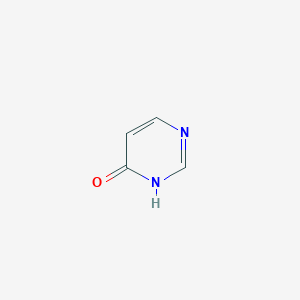
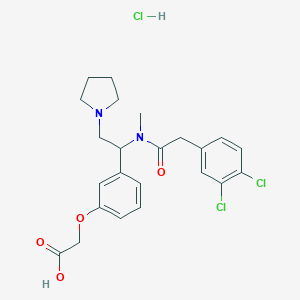
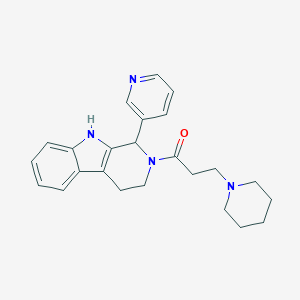
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
